rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate
Description
rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate is a bicyclic organic compound featuring a 2-azabicyclo[4.2.0]octane core. The bicyclo[4.2.0]octane system consists of an eight-membered ring with bridgehead carbons at positions 1 and 6, forming a fused bicyclic structure. Key functional groups include a tert-butyl carbamate (Boc) protecting group at the nitrogen atom and a hydroxyl group at position 3. This compound is likely used as an intermediate in pharmaceutical synthesis, leveraging its stereochemical complexity and functional group versatility.
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (1S,6R)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-6-10(14)8-4-5-9(8)13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10?/m1/s1 |
InChI Key |
LHDNMIZKBRMTHU-ZDGBYWQASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@H]2[C@@H]1CC2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the hydroxyl group: This step often involves selective hydroxylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.
Substitution: Reagents like SOCl2 (Thionyl chloride) and PBr3 (Phosphorus tribromide) can be used for substitution reactions.
Major Products
Oxidation: The major products include ketones or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate with structurally related bicyclic compounds:
*Inferred from structural analogs.
Key Differences and Implications
Bicyclo System and Ring Strain :
- The [4.2.0] system in the target compound provides a larger, less strained ring compared to [2.2.2] or [3.2.1] systems. This may enhance conformational flexibility and solubility .
- Smaller bicyclo systems (e.g., [2.2.2]) exhibit higher strain, influencing reactivity and stability. For example, the [2.2.2] analog with a 5-oxo group is prone to nucleophilic attacks due to ring tension .
Functional Group Diversity: Hydroxyl vs. Amino/Ketone: The 5-hydroxy group in the target compound offers hydrogen-bonding capability and acidity (pKa ~10–12), whereas amino groups (e.g., CAS 1354006-78-2) introduce basicity (pKa ~8–10) . Ketone-containing analogs (e.g., CAS 1818843-13-8) are electrophilic, enabling condensation or reduction reactions . Fluorine Substitution: The fluorinated analog (CAS 2375918-49-1) exhibits enhanced metabolic stability and lipophilicity, making it valuable in drug design .
Stereochemical Complexity: The rac- designation indicates a racemic mixture, contrasting with enantiopure derivatives like the (1R,4R,5R)-configured amino compound (CAS 1354006-78-2). Enantiopurity is critical for chiral drug intermediates .
Applications and Availability: Hydroxy and amino derivatives are commonly used as intermediates in protease inhibitors or kinase-targeting drugs . The discontinued status of the [2.2.2] hydroxy analog (CymitQuimica) highlights supply chain challenges for niche bicyclic compounds .
Biological Activity
The compound rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate is a bicyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H21NO4
- Molecular Weight : 227.300 g/mol
- LogP : 2.45
- Polar Surface Area : 67 Ų
- Hydrogen Bond Donors/Acceptors : 1/3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The azabicyclo structure allows for unique interactions due to its nitrogen atom, which can participate in hydrogen bonding and coordination with metal ions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound inhibits the proliferation of several cancer cell lines, including HeLa and MDA-MB-231 cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MDA-MB-231 | 15 |
| A549 | 20 |
| HT-29 | 25 |
These results suggest a promising potential for further development as an anticancer agent.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects in various models of neurodegeneration. It was found to reduce oxidative stress and promote neuronal survival in cultured neurons exposed to neurotoxic agents.
Case Studies
-
Study on Anticancer Activity :
In a controlled study, this compound was administered to mice with xenograft tumors derived from human cancer cells. The treatment resulted in a statistically significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent. -
Neuroprotection in Animal Models :
Another study investigated the neuroprotective effects of the compound in a rat model of Alzheimer's disease. The results indicated that administration of the compound improved cognitive function and reduced amyloid plaque formation.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas of investigation include:
- Detailed mechanistic studies to elucidate its interaction with specific molecular targets.
- Clinical trials to assess safety and efficacy in humans.
- Development of derivatives to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
